

# Comparative pharmacokinetic profile of PSI-6206 in different species

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## Compound of Interest

Compound Name: PSI-6206-d1,13C,15N2

Cat. No.: B12369002

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## Comparative Pharmacokinetic Profile of PSI-6206 in Rhesus Monkeys

An objective analysis of the pharmacokinetic properties of PSI-6206, a uridine nucleotide analog, based on preclinical data from rhesus monkey studies. This guide provides a summary of its formation from the parent compound PSI-6130, key pharmacokinetic parameters, and the experimental methodology employed.

PSI-6206 is the deaminated metabolite of PSI-6130, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.<sup>[1]</sup> Understanding the pharmacokinetic profile of PSI-6206 is crucial for evaluating its potential therapeutic efficacy and safety. This guide consolidates available data on the pharmacokinetics of PSI-6206 in rhesus monkeys following the administration of its parent drug, PSI-6130.

## Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of PSI-6130 and its metabolite PSI-6206 in rhesus monkeys after a single 33.3 mg/kg dose of PSI-6130.

Parameter	Intravenous (IV) Administration of PSI-6130	Oral Administration of PSI-6130
PSI-6130		
Bioavailability	-	24.0% ± 14.3% <a href="#">[2]</a>
Mean Apparent Half-life ( $t_{1/2}$ )	4.54 ± 3.98 h <a href="#">[2]</a>	5.64 ± 1.13 h <a href="#">[2]</a>
Mean Absorption Time (MAT)	-	4.6 h <a href="#">[2]</a>
% Dose Recovered in Urine (Unchanged)	32.9% ± 12.6% <a href="#">[2]</a>	6.0% ± 3.9% <a href="#">[2]</a>
PSI-6206 (Metabolite)		
% Dose Recovered in Urine (as PSI-6206)	18.9% ± 6.6% <a href="#">[2]</a>	3.9% ± 1.0% <a href="#">[2]</a>
Total Bioavailability (PSI-6130 + PSI-6206)	-	64% ± 26% <a href="#">[2]</a>

## Experimental Protocols

The pharmacokinetic data presented above were derived from a single-dose study in rhesus monkeys. The key aspects of the experimental methodology are outlined below.

### Animal Model:

- The study was conducted in rhesus monkeys.[\[1\]](#)[\[2\]](#)
- Animals were maintained in a facility accredited by the American Association for Accreditation of Laboratory Animal Care, following the guidelines of the Animal Welfare Act and the National Institutes of Health's "Guide for the Care and Use of Laboratory Animals".[\[1\]](#)

### Dosing:

- Intravenous (IV) Administration: A single bolus dose of PSI-6130 at 33.3 mg/kg was administered intravenously in 10 ml of sterile, pyrogen-free normal saline.[\[1\]](#)

- Oral Administration: A single dose of PSI-6130 at 33.3 mg/kg was administered by gastric intubation in 10 ml of water, followed by a 3 ml water flush.[1]
- A washout period of at least 4 weeks was implemented between the oral and intravenous dosing.[1]

#### Sample Collection and Analysis:

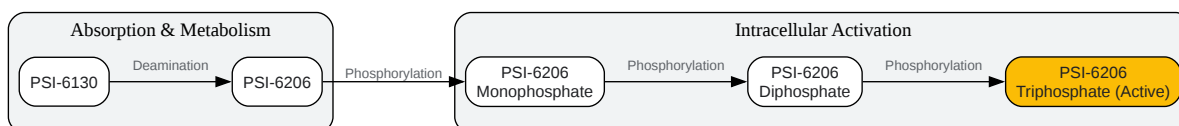
- Blood samples were collected at specified time points after drug administration to determine the serum concentrations of PSI-6130 and PSI-6206.
- Urine samples were also collected to quantify the amount of unchanged parent drug and its deaminated metabolite.[2]
- A noncompartmental pharmacokinetic analysis was performed on the serum data.[2]

#### Stability Studies:

- The stability of radiolabeled PSI-6130 was assessed in both monkey and human whole blood at 37°C. The results indicated that PSI-6130 was stable for at least 8 hours.[1]

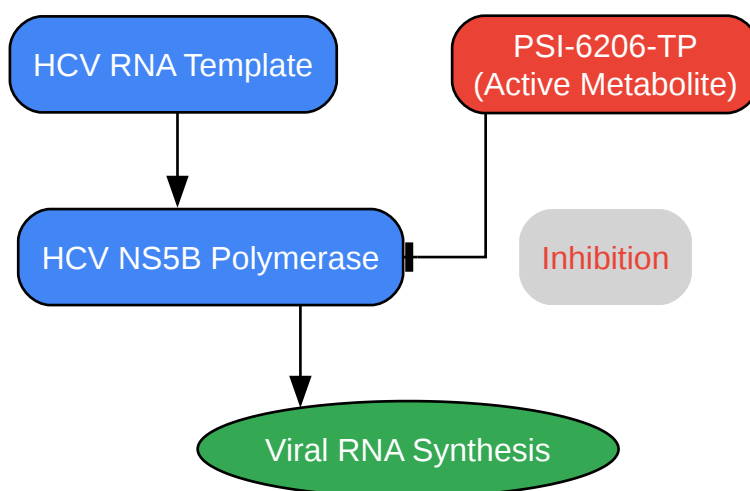
## Visualizations

The following diagrams illustrate the metabolic activation of PSI-6130 and the mechanism of action of its active triphosphate form.



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Metabolic activation of PSI-6130 to PSI-6206 and its active form.



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Mechanism of action of PSI-6206 triphosphate on HCV replication.

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## References

- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacokinetics of the antiviral agent beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
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